
2,2,4,4-Tetramethylcyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylcyclopentane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone characterized by the presence of four methyl groups attached to the cyclopentane ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethylcyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of tetramethylcyclopentane. This process typically uses oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of tetramethylcyclopentane using oxygen or air in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2,4,4-Tetramethylcyclopentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethylcyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylcyclobutane-1,3-dione: Another cyclic diketone with similar structural features but different reactivity.
2,2,4,4-Tetramethylcyclohexane-1,3-dione: A larger ring structure with distinct chemical properties.
2,2,4,4-Tetramethylcyclopentane-1,3-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
2,2,4,4-Tetramethylcyclopentane-1,3-dione is unique due to its specific ring size and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it particularly stable and versatile for various chemical reactions and applications .
Propriétés
Numéro CAS |
31934-42-6 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-6(10)9(3,4)7(8)11/h5H2,1-4H3 |
Clé InChI |
UJWKZMAOPDRNBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


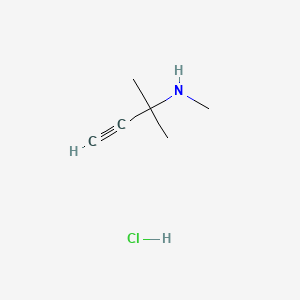
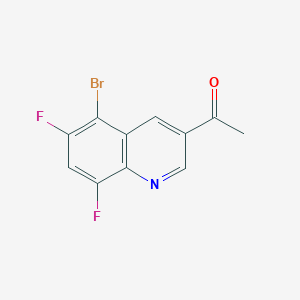

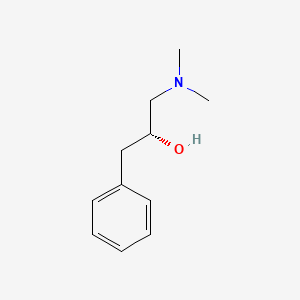

![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)

![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
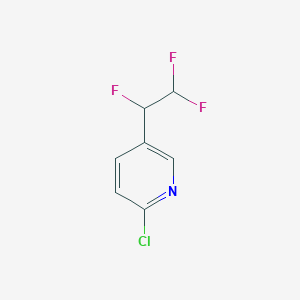

![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
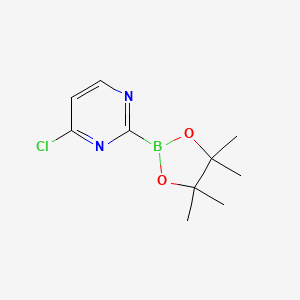
![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)

